3,4-dibromo-1,5-dimethyl-1H-pyrazole
Overview
Description
3,4-dibromo-1,5-dimethyl-1H-pyrazole is a chemical compound with the CAS Number: 5775-95-1 . It has a molecular weight of 253.92 . The compound is a powder and is stored at a temperature of 4°C . The IUPAC name for this compound is 3,4-dibromo-1,5-dimethyl-1H-pyrazole .
Synthesis Analysis
There are several methods for the synthesis of pyrazole derivatives. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The molecular structure of 3,4-dibromo-1,5-dimethyl-1H-pyrazole can be represented by the InChI code: 1S/C5H6Br2N2/c1-3-4(6)5(7)8-9(3)2/h1-2H3 . This compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .Chemical Reactions Analysis
Pyrazole derivatives are known to undergo various chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . Another reaction involves a mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to provide a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis
3,4-dibromo-1,5-dimethyl-1H-pyrazole is a powder with a melting point of 55-56°C .Scientific Research Applications
Synthesis of Imidazoles
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . “3,4-dibromo-1,5-dimethyl-1H-pyrazole” could potentially be used in the synthesis of these compounds.
Synthesis of Pyrazole Derivatives
Pyrazole derivatives have been the subject of significant research interest due to their fascinating properties . Pyrazoles, as five-membered heterocycles, belong to a class of compounds highly valued in organic synthesis . “3,4-dibromo-1,5-dimethyl-1H-pyrazole” could be used in the synthesis of these derivatives.
Pharmaceutical Applications
Pyrazoles and their derivatives have been extensively highlighted for their diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . “3,4-dibromo-1,5-dimethyl-1H-pyrazole” could potentially be used in the development of these pharmaceuticals.
Agricultural Applications
In addition to their pharmaceutical applications, pyrazoles and their derivatives are also used in agriculture . “3,4-dibromo-1,5-dimethyl-1H-pyrazole” could potentially be used in the development of these agricultural products.
Safety and Hazards
This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and washing thoroughly after handling .
Future Directions
While specific future directions for 3,4-dibromo-1,5-dimethyl-1H-pyrazole are not mentioned in the search results, pyrazole derivatives are known to be versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Therefore, it can be expected that research into the synthesis and applications of pyrazole derivatives, including 3,4-dibromo-1,5-dimethyl-1H-pyrazole, will continue to be a significant area of interest.
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Mode of Action
Pyrazoles are known to simultaneously donate and accept hydrogen bonds, which favors the establishment of intermolecular interactions . This property might play a role in its interaction with its targets.
Biochemical Pathways
Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Result of Action
Pyrazoline derivatives have shown potential as neuroprotective agents for activated-acetylcholinesterase-linked neurological disorders .
Action Environment
It is known that pyrazoles exhibit tautomerism, which could potentially be influenced by environmental conditions .
properties
IUPAC Name |
3,4-dibromo-1,5-dimethylpyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2N2/c1-3-4(6)5(7)8-9(3)2/h1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWORINWPDQJGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358710 | |
Record name | 3,4-dibromo-1,5-dimethylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5775-95-1 | |
Record name | 3,4-dibromo-1,5-dimethylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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